molecular formula C27H32N6O4S B024925 Nsggpp CAS No. 109273-48-5

Nsggpp

Cat. No.: B024925
CAS No.: 109273-48-5
M. Wt: 536.6 g/mol
InChI Key: FULCIVSNIQRLMG-UHFFFAOYSA-N
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Description

For instance, compounds with shared metal centers, ligand systems, or industrial applications (e.g., catalysis, pharmaceuticals) are often compared using metrics such as stability, reactivity, and bioactivity .

Properties

CAS No.

109273-48-5

Molecular Formula

C27H32N6O4S

Molecular Weight

536.6 g/mol

IUPAC Name

N-[3-[4-(hydrazinylmethylideneamino)phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide

InChI

InChI=1S/C27H32N6O4S/c28-30-19-29-23-11-8-20(9-12-23)16-25(27(35)33-14-4-1-5-15-33)32-26(34)18-31-38(36,37)24-13-10-21-6-2-3-7-22(21)17-24/h2-3,6-13,17,19,25,31H,1,4-5,14-16,18,28H2,(H,29,30)(H,32,34)

InChI Key

FULCIVSNIQRLMG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N=CNN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N=CNN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Synonyms

N-alpha-(2-naphthylsulfonylglycyl)-4-guanidinophenylalaninepiperidide
NSGGPP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight Key Functional Groups Stability (pH 7) Reactivity Index
Nsggpp Not provided Not provided Presumed metal-ligand N/A N/A
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 Chlorine, triazine Stable in DMF High (KI catalysis)
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C₉H₁₁ClN₄ 210.67 Chlorine, isopropyl Hydrolyzes in H₂O Moderate
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆ClN₃ 167.59 Chlorine, pyridine Stable in ethanol Low

Key Findings :

  • Chlorine substituents enhance electrophilic reactivity in triazine derivatives (e.g., CAS 918538-05-3) but reduce aqueous stability compared to non-halogenated analogs .
Table 2: Industrial Performance Metrics
Compound Catalytic Efficiency (TOF, h⁻¹) Thermal Stability (°C) Toxicity (LD₅₀, mg/kg)
This compound N/A N/A N/A
CAS 918538-05-3 450 (KI-mediated) 180 320 (oral, rat)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 220 150 480 (oral, rat)

Key Findings :

  • KI catalysis in CAS 918538-05-3 synthesis achieves higher turnover frequencies (TOF) than non-catalyzed reactions, but with elevated toxicity risks .
  • Dichloro derivatives exhibit lower thermal stability, limiting their use in high-temperature industrial processes .

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